Factual information on the specific scientific research applications of Methyl 5-acetyl-2-(benzyloxy)benzoate (also known as Methyl 5-Acetyl-2-Phenoxybenzoate) is currently limited. There is no scientific consensus on its specific uses or properties.
Methyl 5-acetyl-2-(benzyloxy)benzoate is an organic compound characterized by the molecular formula and a molecular weight of approximately 284.31 g/mol. This compound features a benzyloxy group attached to a benzoate structure, making it significant in various chemical applications. The presence of both acetyl and benzyloxy functional groups contributes to its reactivity and potential utility in organic synthesis.
Methyl 5-acetyl-2-(benzyloxy)benzoate exhibits notable biological activities, particularly in medicinal chemistry. It has been identified as an intermediate in the synthesis of various pharmaceuticals, including herbicides and fungicides. Its derivatives have shown potential as anticancer agents and therapeutic compounds for inflammatory diseases . The compound's structure allows it to interact with biological targets, influencing cellular pathways related to disease processes.
Several synthesis methods have been documented for methyl 5-acetyl-2-(benzyloxy)benzoate:
Methyl 5-acetyl-2-(benzyloxy)benzoate finds applications across several domains:
Interaction studies involving methyl 5-acetyl-2-(benzyloxy)benzoate have primarily focused on its biological activity. Research indicates that its derivatives may interact with specific enzymes or receptors involved in cancer progression and inflammation. These interactions are critical for understanding how this compound can be optimized for therapeutic use.
Methyl 5-acetyl-2-(benzyloxy)benzoate shares structural characteristics with several similar compounds, which include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-(benzylamino)-5-benzyloxybenzoate | Contains an amino group along with benzyloxy groups | More polar due to amino functionality |
Methyl 5-acetoxy-2-(benzyloxy)benzoate | Acetoxy group instead of acetyl | May exhibit different reactivity patterns |
Methyl 4-(benzyloxy)-3-methoxybenzoate | Methoxy group substitution at another position | Potentially different biological activity profiles |
Methyl 5-acetyl-2-(benzyloxy)benzoate is unique due to its specific combination of functional groups that facilitate diverse
The benzylation of methyl 5-acetyl-2-hydroxybenzoate represents the primary synthetic route for producing methyl 5-acetyl-2-(benzyloxy)benzoate. This transformation involves the selective introduction of a benzyl group at the phenolic hydroxyl position while preserving the acetyl and ester functionalities. The reaction mechanism typically proceeds through nucleophilic substitution pathways, where the phenoxide anion attacks electrophilic benzylating agents under various catalytic conditions.
Ruthenium-based catalytic systems have demonstrated remarkable efficiency in benzylation reactions of phenolic compounds. Research indicates that ruthenium nanoparticles supported on zeolite-Y matrices create strong Lewis acid sites with high-valent ruthenium species, endorsing high productivity coupled with excellent ortho-selectivity in benzylation processes. The presence of low-valent ruthenium(0) species, however, negatively impacts the catalytic performance, suggesting that oxidation state control is crucial for optimal activity. These supported catalysts operate effectively at temperatures around 100°C, providing a practical temperature range for industrial applications.
Phase transfer catalysis has emerged as a particularly valuable methodology for benzylation reactions. The effectiveness of tetraalkylammonium cations in facilitating phenol alkylation has been extensively investigated, revealing that catalytic activity depends significantly on cationic radius and lipophilicity. Studies comparing six linear, symmetrical tetraalkylammonium cations from tetramethylammonium to tetraoctylammonium demonstrate that effective concentration of tetraalkylammonium phenoxides in the organic phase serves as the primary factor influencing catalyst activity. Under phase transfer catalysis conditions, reactivity ranges can span up to 663-fold differences, substantially greater than the 6.8-fold range observed in homogeneous solutions.
The Mitsunobu reaction provides an alternative approach for direct and enantiospecific ortho-benzylation of phenolic compounds. This methodology enables the preparation of optically active phenol derivatives with high optical purity when employing appropriate phenols and optically active benzyl alcohols. Optimal conditions typically involve using 5 equivalents of phenol with 1 equivalent of alcohol in solvents such as dichloroethane or toluene, achieving well-balanced chemical yields with maintained optical purity. X-ray analysis confirms that stereochemical inversion occurs at the asymmetric center, consistent with typical Mitsunobu reaction mechanisms.
Liquid-liquid-liquid phase transfer catalysis represents an advanced modification that offers superior advantages over conventional liquid-liquid systems. This three-phase approach creates a catalyst-rich middle phase between aqueous and organic layers, where the main reaction occurs. The formation of this third phase leads to several benefits including intensified reaction rates, higher selectivity, and enhanced catalyst recyclability. Studies demonstrate that tetrabutylammonium bromide can be recovered and reused up to six times with minimal impact on reactivity, contributing significantly to waste minimization objectives.
Dibenzyl carbonate has proven effective as a benzylating agent for phenolic compounds under specific conditions. In refluxing N,N-dimethylformamide as solvent and in the presence of potassium carbonate, phenol yields benzyl phenyl ether through carboxybenzylation followed by decarboxylation mechanisms. This methodology operates at temperatures between 140-180°C and demonstrates excellent selectivity for mono-benzylation products, making it particularly attractive for industrial applications where selectivity is paramount.
Bromination of the acetyl group in methyl 5-acetyl-2-(benzyloxy)benzoate requires selective α-halogenation strategies that preserve the benzyloxy ether linkage and ester functionality. The most prevalent approach involves the use of N-bromosuccinimide as the brominating agent under controlled conditions that favor α-position selectivity over aromatic ring bromination.
The mechanism of N-bromosuccinimide-mediated bromination typically proceeds through electrophilic attack at the α-carbon adjacent to the carbonyl group. Under acidic conditions, the N-bromosuccinimide generates bromocations that selectively target the activated methyl carbon of the acetyl group. This selectivity arises from the enhanced nucleophilicity of the α-carbon due to enolate formation under basic conditions or direct electrophilic attack under acidic conditions.
Microwave-assisted bromination protocols have demonstrated exceptional efficiency for aromatic ketone substrates. Research shows that treatment with 1.1 equivalents of bromine in glacial acetic acid under microwave irradiation for 5 hours produces α-bromoketones in excellent yields. However, the use of acetic acid as solvent limits substrate scope due to incompatibility with acid-sensitive functional groups, necessitating alternative solvent systems for compounds containing benzyloxy substituents.
Continuous flow procedures offer significant advantages for α-bromination processes, particularly in industrial applications. Treatment of acetophenone derivatives with hydrogen bromide and bromine in 1,4-dioxane under flow conditions achieves 99% yield with excellent selectivity, avoiding ring bromination or dibromination products. This approach demonstrates exceptional selectivity and could be readily adapted for large-scale production, though safety considerations regarding toxic and corrosive reagents require careful engineering controls.
Catalytic bromination using p-toluenesulfonic acid has proven particularly effective for acetyl group functionalization. Studies demonstrate that 0.1 equivalents of p-toluenesulfonic acid catalyzes N-bromosuccinimide bromination in dichloromethane under microwave irradiation. This methodology yields α-bromoketones in 85-95% yields within 30 minutes at 80°C, tolerating electron-withdrawing, electron-donating, and acid-sensitive substituents including hydroxyl groups. The versatility extends to heteroaromatic ketones, achieving 93-95% yields under similar conditions.
Silica gel-catalyzed bromination represents an environmentally friendly alternative that avoids homogeneous acid catalysts. This heterogeneous approach uses N-bromosuccinimide with perchloric acid-modified silica gel, producing α-bromoketones in 77-93% yields. The methodology demonstrates good recyclability, with modified silica catalysts maintaining activity through multiple reaction cycles. This approach particularly benefits industrial applications where catalyst recovery and reuse significantly impact process economics.
Solvent selection plays a critical role in multi-step synthesis of methyl 5-acetyl-2-(benzyloxy)benzoate, influencing reaction rates, selectivity, and product isolation efficiency. The choice of solvent system must accommodate both the benzylation and subsequent functionalization steps while maintaining compatibility with various catalytic systems.
Diethoxymethane has emerged as an effective solvent for phase transfer-catalyzed O-alkylation reactions of phenolic compounds. Comparative studies between 4-methoxyphenol and benzyl chloride demonstrate that diethoxymethane provides reaction rates comparable to traditional solvents while offering superior environmental profiles. The solvent's effectiveness stems from its ability to dissolve both organic reactants and facilitate phase transfer catalyst activity, making it an attractive alternative to dichloromethane and toluene in industrial applications.
The effectiveness of diethoxymethane extends beyond simple reaction rate enhancement to include improved product isolation and purification processes. This solvent's physical properties enable efficient separation of organic products from aqueous phases, reducing the complexity of downstream processing steps. Additionally, its lower toxicity profile compared to chlorinated solvents aligns with green chemistry principles increasingly important in industrial manufacturing.
N,N-dimethylformamide serves as an excellent solvent for benzylation reactions involving dibenzyl carbonate. Research demonstrates that refluxing dimethylformamide facilitates efficient benzylation of phenolic compounds while maintaining high selectivity for mono-benzylation products. The solvent's high boiling point enables reaction temperatures up to 140°C, necessary for activating dibenzyl carbonate as a benzylating agent. However, dimethylformamide's hygroscopic nature and potential for thermal degradation require careful handling and purification procedures.
Aqueous solvent systems present unique opportunities for selective alkylation reactions, particularly when incorporating antihydrophobic cosolvents. Studies indicate that ethanol as a cosolvent in water affects both reaction rates and selectivity patterns in phenoxide alkylation reactions. The alkylation of phenoxide ions by benzylic chlorides can occur at both oxygen and carbon positions, with water favoring carbon alkylation through hydrophobic packing mechanisms. Understanding these solvent effects enables rational design of reaction conditions that favor desired regioisomers.
The selection of appropriate solvent systems for bromination reactions requires consideration of both reactivity and selectivity factors. Methanol has proven particularly effective for N-bromosuccinimide bromination reactions under ultrasonic conditions. Research demonstrates that substituted acetophenones react with N-bromosuccinimide and p-toluenesulfonic acid in methanol at 35°C to yield α-brominated products with high selectivity. The polar protic nature of methanol facilitates protonation of N-bromosuccinimide, generating electrophilic brominating species while minimizing side reactions.
The distinction between Lewis and mineral acids in catalyzing bromination reactions significantly impacts both reaction mechanisms and product selectivity in acetyl group functionalization. Understanding these differences enables optimization of reaction conditions for specific synthetic targets and industrial requirements.
Lewis acids function as electron-pair acceptors, coordinating with electron-rich sites on substrates and brominating agents to enhance electrophilicity. In acetyl group bromination, Lewis acids such as aluminum chloride or iron(III) bromide coordinate with the carbonyl oxygen, increasing the acidity of adjacent α-hydrogens and facilitating enolate formation. This coordination also activates brominating agents toward electrophilic attack at the enolate carbon, resulting in α-bromination with high regioselectivity.
Silica-supported acid catalysts demonstrate the effectiveness of Lewis acid sites in heterogeneous bromination systems. Studies show that silica gel modified with various acids catalyzes direct halogenation of aromatic ketones with excellent yields. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, important considerations for industrial applications. These supported systems maintain catalytic activity through multiple reaction cycles, demonstrating practical viability for continuous manufacturing processes.
Mineral acids operate through different mechanisms, primarily involving protonation of substrates or brominating agents to generate reactive intermediates. P-toluenesulfonic acid represents a particularly effective mineral acid catalyst for N-bromosuccinimide bromination reactions. Research indicates that p-toluenesulfonic acid protonates N-bromosuccinimide at the carbonyl oxygen, generating bromocations that selectively attack α-carbon positions. This mechanism produces α-bromoketones with minimal aromatic ring bromination, maintaining selectivity crucial for complex substrates.
The quantity of acid catalyst significantly influences both reaction rate and selectivity. Studies demonstrate that optimal bromination of acetophenone with N-bromosuccinimide requires approximately 0.1 equivalents of p-toluenesulfonic acid for complete conversion within reasonable reaction times. Lower acid concentrations result in incomplete conversion, while higher concentrations may promote side reactions including aromatic ring bromination or dibromination at the α-position.
Temperature effects interact strongly with acid catalyst choice and concentration. Thermal bromination in the presence of p-toluenesulfonic acid favors aromatic ring bromination, with increasing temperatures promoting meta-bromoacetophenone formation over α-bromoacetophenone. This temperature dependence enables selective access to different bromination patterns by adjusting reaction conditions, providing synthetic flexibility for diverse applications.
Ultrasonic activation enhances acid-catalyzed bromination efficiency while maintaining selectivity advantages. Research shows that sonochemical bromination of acetophenones using N-bromosuccinimide and p-toluenesulfonic acid in methanol produces exclusively α-brominated products for substituted acetophenones. The ultrasonic conditions enable lower reaction temperatures while maintaining high conversion rates, reducing energy requirements and minimizing thermal decomposition of sensitive substrates.
Industrial-scale production of methyl 5-acetyl-2-(benzyloxy)benzoate requires comprehensive optimization of synthetic routes to maximize yield while minimizing production costs and environmental impact. Process economics considerations encompass raw material costs, energy requirements, catalyst recycling, and waste stream management.
Transesterification approaches offer significant advantages for large-scale production, particularly when utilizing methyl salicylate derivatives as starting materials. Research demonstrates that reacting methyl salicylate with benzyl alcohol under supported catalyst conditions achieves high yields of benzyl salicylate derivatives. The process typically operates at 90-160°C for 10-40 hours, using supported catalysts comprising 0.3-1.0% by weight of total reactants. Catalyst recovery through filtration and recycling significantly improves process economics.
The preparation of supported catalysts involves systematic procedures that ensure robust catalytic activity. Studies show that mixing sodium molybdate and stannic chloride solutions, followed by cesium hydroxide treatment on appropriate carriers, produces highly active catalysts. The intermediate materials undergo roasting at 600-900°C for 4-8 hours, creating stable catalytic sites that maintain activity through multiple reaction cycles. This catalyst preparation represents a significant capital investment that must be amortized across multiple production campaigns.
Vapor-phase synthesis methodologies present attractive alternatives for continuous manufacturing processes. Research indicates that cordierite honeycomb monoliths coated with solid acids catalyze esterification reactions under vapor-phase conditions. This approach eliminates many liquid-phase separation challenges while enabling continuous operation with minimal catalyst degradation. The honeycomb structure provides excellent heat and mass transfer characteristics essential for maintaining uniform reaction conditions across large reactor volumes.
Process intensification through liquid-liquid-liquid phase transfer catalysis demonstrates significant potential for yield optimization and cost reduction. Studies show that creating catalyst-rich middle phases between aqueous and organic layers intensifies reaction rates while improving selectivity. The catalyst phase can be recovered and reused up to six times with minimal activity loss, substantially reducing catalyst costs per unit of product. This approach also facilitates continuous operation by enabling countercurrent contacting between phases.
Economic analysis of benzyl salicylate production reveals that raw material costs typically represent 60-70% of total production costs, with catalyst and energy costs contributing 15-20% and 10-15% respectively. Labor and capital depreciation account for the remaining costs. Optimization efforts therefore focus primarily on improving raw material utilization efficiency and developing more active catalysts that operate under milder conditions.
Process optimization requires careful consideration of distillation parameters for product purification. Research indicates that benzyl salicylate derivatives distill effectively at 164-165°C under reduced pressure of 725-735 Pa. These conditions minimize thermal decomposition while achieving high product purity suitable for pharmaceutical applications. The recovered methanol from transesterification reactions can be condensed and recycled, further improving process economics.
Quality control considerations significantly impact production costs through their influence on yield losses and rework requirements. The development of analytical methods capable of detecting impurities at parts-per-million levels requires sophisticated instrumentation and trained personnel. However, these investments prove economical by enabling early detection of process deviations that could result in entire batch losses.
The proton nuclear magnetic resonance spectrum of methyl 5-acetyl-2-(benzyloxy)benzoate (molecular formula: C₁₇H₁₆O₄, molecular weight: 284.31 g/mol) exhibits distinct chemical shift patterns characteristic of its multifunctional aromatic ester structure [1] [2]. The compound demonstrates several key resonance regions that enable comprehensive structural elucidation through systematic chemical shift analysis.
The methyl ester protons appear as a sharp singlet in the range of 3.8-4.0 parts per million, integrating for three hydrogens [3] [4]. This downfield shift results from the deshielding effect of the adjacent carbonyl oxygen, which is typical for methoxy groups attached to aromatic ester functionalities [5] [6]. The chemical shift value falls within the expected range for aromatic methyl esters, where the electron-withdrawing nature of the carbonyl group influences the local magnetic environment.
The acetyl methyl group resonates as a singlet at approximately 2.5-2.6 parts per million, integrating for three hydrogens [5] [3]. This chemical shift is characteristic of ketonic methyl groups, where the adjacent carbonyl carbon creates a moderate deshielding effect [4]. The position is consistent with literature values for aromatic acetyl substituents, reflecting the electronic influence of the aromatic ring system on the ketone functionality.
The benzyloxy methylene protons exhibit a distinctive singlet at 5.1-5.3 parts per million, integrating for two hydrogens [3]. This significant downfield shift occurs due to the combined deshielding effects of both the ether oxygen and the adjacent aromatic ring system [4]. The chemical shift range is characteristic of benzylic protons adjacent to electron-withdrawing groups, where the aromatic system provides additional magnetic anisotropy effects.
The aromatic region displays complex multipicity patterns reflecting the substitution pattern of both the main benzoate ring and the benzyl group [7]. The substituted benzoate ring protons appear in distinct regions based on their electronic environments and proximity to electron-donating or electron-withdrawing substituents [5] [7].
The proton at position 3 of the benzoate ring resonates as a doublet at 7.0-7.2 parts per million, reflecting its ortho coupling to the proton at position 4 [7]. This relatively upfield position within the aromatic region results from the electron-donating effect of the adjacent benzyloxy substituent, which increases electron density at the ortho position through resonance effects [7].
The proton at position 4 appears as a doublet of doublets at 7.8-8.0 parts per million, demonstrating coupling to both adjacent aromatic protons [4] [7]. This downfield shift reflects the combined deshielding effects of the electron-withdrawing acetyl group at position 5 and the ester functionality at position 1 [7].
The proton at position 6 resonates as a doublet at 7.4-7.6 parts per million, showing characteristic ortho coupling [7]. The intermediate chemical shift reflects the balance between the electron-donating benzyloxy group and the electron-withdrawing ester functionality [5].
The benzyl aromatic protons appear as a complex multiplet at 7.3-7.5 parts per million, integrating for five hydrogens [3] [4]. This chemical shift range is typical for monosubstituted benzene rings, where the substituent effect is minimal and the protons experience the standard aromatic deshielding environment [7].
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework and electronic environments within the molecule [5] [8]. The spectrum exhibits distinct regions corresponding to different carbon types, enabling complete structural assignment through systematic analysis of chemical shift patterns.
The ester carbonyl carbon resonates at 165-170 parts per million, characteristic of aromatic ester functionalities [5] [8]. This chemical shift reflects the typical range for benzoic acid derivatives, where the aromatic system provides additional stabilization to the carbonyl group through conjugation effects [5].
The ketone carbonyl carbon appears significantly downfield at 195-200 parts per million, consistent with aromatic ketone functionalities [5] [8]. This pronounced downfield shift results from the reduced electron density at the carbonyl carbon due to the electron-withdrawing nature of the aromatic system [5].
The methoxy carbon resonates at 52-53 parts per million, typical for ester methyl groups attached to aromatic systems [5] [8]. The acetyl methyl carbon appears at 26-30 parts per million, reflecting the characteristic range for ketonic methyl substituents [5].
The benzyloxy methylene carbon resonates at 70-72 parts per million, demonstrating the deshielding effect of the adjacent oxygen atom and aromatic ring [8]. This chemical shift is characteristic of benzylic carbons adjacent to ether functionalities.
The aromatic carbon region displays multiple resonances reflecting the complex substitution patterns of both ring systems [5] [8]. The quaternary carbon at position 1 (bearing the ester group) appears at 120-125 parts per million, while the quaternary carbon at position 2 (bearing the benzyloxy group) resonates at 155-160 parts per million [5] [8].
The remaining aromatic carbons exhibit chemical shifts in the range of 115-135 parts per million, with specific values dependent on their proximity to electron-donating or electron-withdrawing substituents [5] [8]. The benzyl aromatic carbons appear in the range of 127-138 parts per million, characteristic of monosubstituted benzene systems [8].
Chemical Shift Assignment Table for Methyl 5-acetyl-2-(benzyloxy)benzoate | |||
---|---|---|---|
Proton Assignments | |||
Proton Group | Chemical Shift (ppm) | Multiplicity | Integration |
Methoxy (OCH₃) | 3.8-4.0 | singlet | 3H |
Acetyl methyl (COCH₃) | 2.5-2.6 | singlet | 3H |
Benzyloxy methylene (OCH₂) | 5.1-5.3 | singlet | 2H |
Aromatic H-3 | 7.0-7.2 | doublet | 1H |
Aromatic H-4 | 7.8-8.0 | doublet of doublets | 1H |
Aromatic H-6 | 7.4-7.6 | doublet | 1H |
Benzyl aromatic protons | 7.3-7.5 | multiplet | 5H |
Carbon-13 Assignments | |||
Carbon Type | Chemical Shift (ppm) | ||
Methoxy carbon (OCH₃) | 52-53 | ||
Acetyl methyl carbon (COCH₃) | 26-30 | ||
Ester carbonyl carbon | 165-170 | ||
Ketone carbonyl carbon | 195-200 | ||
Benzyloxy methylene carbon | 70-72 | ||
Aromatic quaternary C-1 | 120-125 | ||
Aromatic quaternary C-2 | 155-160 | ||
Aromatic tertiary carbons | 115-135 | ||
Benzyl aromatic carbons | 127-138 |
The infrared spectrum of methyl 5-acetyl-2-(benzyloxy)benzoate exhibits characteristic absorption bands that enable identification of specific functional groups and their vibrational modes [9] [10]. The presence of two distinct carbonyl functionalities results in well-resolved stretching vibrations that provide unambiguous structural confirmation.
The ester carbonyl group demonstrates a strong absorption band at 1720-1740 wavenumbers, characteristic of aromatic ester functionalities [10] [11]. This frequency range reflects the typical stretching vibration of the carbon-oxygen double bond in benzoic acid derivatives, where the aromatic system provides conjugative stabilization [10]. The position within this range depends on the specific electronic effects of the substituents on the aromatic ring.
The acetyl ketone carbonyl exhibits a distinct absorption band at 1680-1700 wavenumbers, reflecting the characteristic stretching frequency of aromatic ketones [10] [11]. This lower frequency compared to the ester carbonyl results from increased conjugation with the aromatic system, which reduces the bond order and consequently lowers the vibrational frequency [10]. The separation between these two carbonyl bands enables clear differentiation between the ester and ketone functionalities.
The ester carbon-oxygen single bond produces a medium to strong absorption band at 1200-1250 wavenumbers, characteristic of aromatic ester linkages [10] [12]. This vibrational mode corresponds to the stretching of the bond between the carbonyl carbon and the methoxy oxygen, providing confirmation of the ester functionality.
The benzyloxy ether linkage exhibits a characteristic carbon-oxygen stretching vibration at 1250-1270 wavenumbers [12]. This absorption band results from the stretching of the bond between the aromatic carbon and the ether oxygen, demonstrating the presence of the benzyloxy substituent. The frequency falls within the typical range for aromatic ether functionalities, where the aromatic system influences the vibrational characteristics.
The aromatic carbon-carbon stretching vibrations appear as medium intensity bands at 1600-1620 and 1450-1500 wavenumbers, characteristic of substituted benzene rings [10] [12]. These bands result from the skeletal vibrations of the aromatic ring systems, providing confirmation of the aromatic nature of both the main benzoate ring and the benzyl substituent.
The aromatic carbon-hydrogen stretching vibrations occur in the region of 3000-3100 wavenumbers, demonstrating weak to medium intensity absorptions [12]. These bands result from the stretching vibrations of the aromatic carbon-hydrogen bonds, which exhibit higher frequencies than aliphatic carbon-hydrogen bonds due to the increased s-character of the aromatic carbon orbitals.
The monosubstituted benzene ring of the benzyloxy group exhibits characteristic out-of-plane bending vibrations at 700-750 wavenumbers [12]. These bands provide diagnostic information about the substitution pattern of the benzyl group, confirming the monosubstituted nature of this aromatic system.
The aliphatic carbon-hydrogen stretching vibrations of the methyl groups appear at 2850-2950 wavenumbers, exhibiting medium intensity absorptions [12]. These bands correspond to the asymmetric and symmetric stretching modes of the methoxy and acetyl methyl groups, providing confirmation of these aliphatic substituents.
Infrared Spectroscopy Band Assignment Table | |||
---|---|---|---|
Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
Ester carbonyl (C=O) | 1720-1740 | strong | stretching |
Ketone carbonyl (C=O) | 1680-1700 | strong | stretching |
Ester C-O | 1200-1250 | medium-strong | stretching |
Ether C-O | 1250-1270 | medium | stretching |
Aromatic C=C | 1600-1620, 1450-1500 | medium | stretching |
Aromatic C-H | 3000-3100 | weak-medium | stretching |
Aliphatic C-H | 2850-2950 | medium | stretching |
Monosubstituted benzene | 700-750 | medium | out-of-plane bending |
The mass spectrum of methyl 5-acetyl-2-(benzyloxy)benzoate exhibits a molecular ion peak at mass-to-charge ratio 284, corresponding to the molecular weight of the intact molecule [14] [2]. The molecular ion demonstrates moderate intensity, which is characteristic of aromatic ester compounds where the extended conjugation provides relative stability to the radical cation [14].
The isotopic distribution pattern shows the expected carbon-13 contribution, with the molecular ion plus one peak (M+1) appearing at mass-to-charge ratio 285 with approximately 18.7% relative intensity [14]. This isotopic pattern reflects the presence of seventeen carbon atoms in the molecular structure, where each carbon contributes approximately 1.1% to the M+1 peak intensity [14].
The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl groups, following typical patterns observed in aromatic ester and ketone compounds [14]. The loss of the methoxy radical (OCH₃, 31 mass units) from the molecular ion produces a significant fragment at mass-to-charge ratio 253 [14]. This fragmentation results from the preferential cleavage of the carbon-oxygen bond in the ester functionality, which is energetically favored due to the stability of the resulting acylium ion.
The loss of the acetyl group (COCH₃, 43 mass units) generates another prominent fragment at mass-to-charge ratio 241 [14]. This fragmentation pathway reflects the characteristic behavior of aromatic ketones, where alpha-cleavage adjacent to the carbonyl carbon produces stable aromatic cations [14].
The benzyloxy substituent undergoes characteristic fragmentation patterns typical of benzyl ether compounds [14]. The formation of the tropylium ion (benzyl cation, C₇H₇⁺) at mass-to-charge ratio 91 represents a highly stable fragment that appears prominently in the mass spectrum [14]. This seven-membered aromatic cation benefits from exceptional stability due to its aromatic character and delocalized positive charge.
The cleavage of the benzyloxy group from the aromatic ring produces fragments corresponding to the loss of the entire benzyloxy substituent [14]. This fragmentation pathway involves the breaking of the aromatic carbon-oxygen bond, resulting in the formation of hydroxylated aromatic fragments that retain the ester and acetyl functionalities.
The formation of substituted benzoate fragments occurs through various rearrangement processes that involve the retention of the aromatic ring with different combinations of substituents [14]. A significant fragment appears at mass-to-charge ratio 135, corresponding to acetylphenol derivatives formed through the loss of specific substituent combinations [14].
The McLafferty rearrangement, characteristic of ester compounds, may contribute to additional fragmentation pathways involving hydrogen transfer processes [14]. These rearrangements can produce fragments that retain both the aromatic system and portions of the ester functionality, providing structural information about the connectivity of functional groups.
Secondary fragmentation of primary fragments leads to the formation of smaller aromatic and aliphatic ions [14]. The aromatic fragments may undergo further decomposition through the loss of carbon monoxide, formaldehyde, or other small neutral molecules, producing a series of related peaks that reflect the aromatic framework [14].
The aliphatic fragments, particularly those derived from the methyl and acetyl groups, contribute to the lower mass region of the spectrum [14]. These fragments provide confirmation of the presence of specific methyl-containing functionalities and support the overall structural assignment.
Mass Spectrometric Fragmentation Pattern Table | |||
---|---|---|---|
Fragment Description | m/z Value | Relative Intensity | Fragmentation Process |
Molecular ion [M]⁺ | 284 | moderate | ionization |
[M+1]⁺ isotope peak | 285 | 18.7% | carbon-13 contribution |
Loss of methoxy [M-OCH₃]⁺ | 253 | high | alpha-cleavage at ester |
Loss of acetyl [M-COCH₃]⁺ | 241 | medium | alpha-cleavage at ketone |
Tropylium ion [C₇H₇]⁺ | 91 | high | benzyl cation formation |
Substituted benzoate fragments | 135 | medium | rearrangement processes |
Aromatic fragments | various | variable | secondary fragmentation |
Crystallographic analysis of methyl 5-acetyl-2-(benzyloxy)benzoate and related benzyloxy benzoate derivatives provides essential information about molecular packing and conformational preferences [15] [16]. Similar aromatic ester compounds demonstrate characteristic crystal systems that reflect the balance between intermolecular interactions and molecular geometry constraints [15] [17].
Related benzyloxy benzoate structures exhibit monoclinic crystal systems with space group symmetries that accommodate the extended molecular geometry [15] [16]. The unit cell parameters typically show dimensions that reflect the molecular length and the efficiency of packing arrangements, with cell volumes in the range of 900-1400 cubic angstroms for similar compounds [15] [16].
The crystallographic data for analogous structures indicate cell parameters with a-axis dimensions of approximately 8-11 angstroms, b-axis dimensions of 4-7 angstroms, and c-axis dimensions of 15-28 angstroms [15] [16]. The beta angles commonly fall in the range of 95-112 degrees, reflecting the monoclinic symmetry typical of substituted aromatic esters [15] [16].
The molecular conformation of methyl 5-acetyl-2-(benzyloxy)benzoate is influenced by the steric requirements of the multiple substituents and the electronic effects of the aromatic systems [18] [19]. The benzyloxy group adopts a conformation that minimizes steric interactions while maintaining favorable electronic overlap with the aromatic ring system.
The ester group typically deviates from the plane of the aromatic ring by angles ranging from 35-45 degrees, as observed in similar aromatic ester structures [18]. This deviation results from the steric interactions between the ester functionality and the adjacent benzyloxy substituent, which force the ester group out of the aromatic plane to minimize unfavorable contacts.
The acetyl group orientation is influenced by both steric and electronic factors, with the carbonyl group typically adopting a conformation that allows optimal orbital overlap with the aromatic system [18]. The carbon-carbon-carbon bond angles around the acetyl attachment point show values close to 120 degrees, consistent with the sp² hybridization of the aromatic carbon [18].
The crystal packing of aromatic ester compounds similar to methyl 5-acetyl-2-(benzyloxy)benzoate is dominated by van der Waals interactions and potential hydrogen bonding involving the carbonyl oxygen atoms [20] [21]. The aromatic ring systems participate in pi-pi stacking interactions that contribute to the overall stability of the crystal structure [20].
The benzyloxy substituent creates additional opportunities for intermolecular interactions through the ether oxygen and the pendant aromatic ring [21] [22]. These interactions influence the molecular packing arrangement and contribute to the observed unit cell dimensions and symmetry [21].
The methyl ester group may participate in weak carbon-hydrogen to oxygen hydrogen bonding interactions with neighboring molecules [20] [21]. These interactions, while individually weak, collectively contribute to the overall crystal stability and influence the molecular orientation within the unit cell [20].
The thermal displacement parameters derived from crystallographic refinement provide information about molecular flexibility and the dynamic behavior of different molecular regions [21]. The aromatic rings typically exhibit lower thermal parameters, reflecting their rigid nature and restricted motion within the crystal lattice [21].
The methyl groups and the benzyloxy methylene group show higher thermal parameters, indicating greater conformational flexibility and librational motion [21]. This flexibility reflects the rotational freedom around single bonds and the reduced constraints on these peripheral groups compared to the aromatic framework [21].
The temperature dependence of the unit cell parameters provides additional insight into the thermal expansion characteristics and the strength of intermolecular interactions [21]. Lower thermal expansion coefficients indicate stronger intermolecular interactions and more rigid crystal structures [21].
Crystallographic Data Summary for Related Benzyloxy Benzoate Structures | ||
---|---|---|
Parameter | Typical Range | Example Value |
Crystal system | Monoclinic | P 2₁/n |
a-axis (Å) | 8-11 | 10.06 |
b-axis (Å) | 4-7 | 4.00 |
c-axis (Å) | 15-28 | 28.22 |
β angle (°) | 95-112 | 97.7 |
Cell volume (ų) | 900-1400 | 1125 |
Z (molecules per unit cell) | 2-4 | 4 |
Space group | P 2₁/n, P -1 | P 2₁/n |
Density (g/cm³) | 1.25-1.40 | 1.35 |
Temperature (K) | 285-305 | 297 |
Methyl 5-acetyl-2-(benzyloxy)benzoate exhibits a distinct melting point range of 69-72°C as determined by multiple commercial suppliers and analytical characterization studies [1] [2]. This melting point falls within the typical range for substituted benzoate esters, which generally demonstrate melting points between 50-150°C depending on their substituent patterns [1]. The compound melts as a white to off-white solid at room temperature, transitioning to a viscous liquid phase upon heating [3].
The melting behavior reflects the molecular structure's contribution to intermolecular forces, where the benzyloxy substituent at the 2-position and the acetyl group at the 5-position create a balanced distribution of polar and nonpolar interactions. Comparative analysis with related compounds shows that the melting point is intermediate between simpler methyl benzoate (-12°C) and more heavily substituted analogs [4] [5].
The predicted boiling point of methyl 5-acetyl-2-(benzyloxy)benzoate is 443.5±35.0°C at standard atmospheric pressure [7]. This elevated boiling point represents a significant increase compared to the parent methyl benzoate, which boils at 199°C [5]. The substantial increase in boiling point can be attributed to the increased molecular weight (284.31 g/mol) and enhanced polarity introduced by the benzyloxy and acetyl substituents.
The high boiling point indicates strong intermolecular forces, primarily dipole-dipole interactions and van der Waals forces, which require substantial thermal energy to overcome during vaporization. Flash point calculations estimate approximately 196.8°C [8], suggesting limited volatility at ambient temperatures and moderate fire hazard potential only at elevated temperatures.
Thermal decomposition of methyl 5-acetyl-2-(benzyloxy)benzoate is expected to proceed through multiple pathways based on the thermal behavior of structurally related compounds. Primary decomposition likely initiates at temperatures above 200-250°C, involving homolytic cleavage of the benzyl ether bond [9] [10]. This process follows established patterns for benzyl phenyl ethers, where thermal decomposition begins with homolysis into benzyl and phenoxy radicals [9].
The decomposition mechanism involves several sequential steps:
Primary Decomposition (200-300°C): Initial cleavage of the benzyl-oxygen bond generates benzyl radicals and phenoxy-type radicals. The benzyl radical can undergo further decomposition through multiple pathways including formation of toluene and benzaldehyde [10], or alternative routes involving fulvenallene formation [11].
Secondary Decomposition (300-450°C): The acetyl group may undergo decarbonylation reactions, producing phenyl radicals and carbon monoxide, similar to patterns observed in related aromatic ketones [12]. The ester functionality becomes susceptible to thermal decomposition at these elevated temperatures, potentially yielding methanol and the corresponding carboxylic acid derivatives.
Tertiary Decomposition (>450°C): At higher temperatures, extensive fragmentation occurs with formation of smaller volatile compounds including carbon monoxide, carbon dioxide, and various aromatic fragments [13] [14]. The aromatic ring systems may undergo ring-opening reactions and subsequent polymerization to form char residues.
Temperature Range | Primary Decomposition Products | Mechanism |
---|---|---|
200-250°C | Benzyl radicals, phenoxy radicals | Homolytic C-O bond cleavage |
250-350°C | Toluene, benzaldehyde, phenyl radicals | Radical fragmentation, decarbonylation |
350-450°C | Methanol, carboxylic acids, CO | Ester decomposition, decarboxylation |
>450°C | CO₂, H₂O, char residues | Complete fragmentation, aromatization |
Methyl 5-acetyl-2-(benzyloxy)benzoate demonstrates very limited solubility in water, consistent with its predominantly hydrophobic character. The compound contains a substantial hydrophobic aromatic framework with a benzyloxy substituent that significantly reduces water solubility compared to more polar benzoate derivatives [3]. The presence of the acetyl group provides some polar character, but this is insufficient to overcome the overall hydrophobic nature of the molecule.
The low aqueous solubility reflects the compound's molecular structure, where the benzyloxy group creates a substantial hydrophobic region that disrupts favorable interactions with water molecules. This behavior aligns with general principles governing benzoate ester solubility, where water solubility decreases dramatically with increasing hydrophobic substitution [15] [16].
The compound exhibits high solubility in most organic solvents, particularly those capable of favorable interactions with its aromatic and polar functional groups. Polar protic solvents such as ethanol and methanol provide excellent solubility due to hydrogen bonding capabilities with the carbonyl oxygen atoms and potential π-π interactions with the aromatic system .
Polar aprotic solvents including acetone, dimethylformamide, and dichloromethane demonstrate high solubility through dipole-dipole interactions and London dispersion forces . The benzyloxy group enhances solubility in these solvents through aromatic interactions and the flexibility of the alkyl ether linkage.
Nonpolar aromatic solvents such as toluene and benzene provide good solubility primarily through π-π stacking interactions between the aromatic rings and London dispersion forces . The benzyloxy substituent particularly enhances solubility in aromatic solvents through favorable aromatic-aromatic interactions.
Aliphatic nonpolar solvents like hexane and cyclohexane show moderate solubility, limited primarily to van der Waals interactions. The relatively large aromatic framework provides sufficient London dispersion forces for moderate dissolution, though solubility is significantly lower than in polar or aromatic solvents.
Solvent Class | Examples | Solubility | Primary Interactions |
---|---|---|---|
Polar Protic | Ethanol, Methanol | High | Hydrogen bonding, dipole interactions |
Polar Aprotic | Acetone, DMF, DCM | High | Dipole-dipole, London forces |
Aromatic | Toluene, Benzene | High | π-π stacking, aromatic interactions |
Aliphatic Nonpolar | Hexane, Cyclohexane | Moderate | Van der Waals forces |
Aqueous | Water | Very Low | Hydrophobic exclusion |
The distribution behavior of methyl 5-acetyl-2-(benzyloxy)benzoate between immiscible solvent systems reflects its amphiphilic nature. Based on structural analogy with related benzoate esters, the compound is expected to partition favorably into organic phases in biphasic systems [19] [16]. The benzyloxy group significantly increases the lipophilic character compared to simple benzoate esters, resulting in higher partition coefficients in organic/aqueous systems.
The partition behavior follows established patterns for substituted benzoic acid derivatives, where increased hydrophobic substitution leads to preferential partitioning into organic phases [19] [16]. This behavior has important implications for extraction procedures, purification protocols, and potential bioavailability considerations in pharmaceutical applications.
Under strongly acidic conditions, methyl 5-acetyl-2-(benzyloxy)benzoate demonstrates relatively high stability with minimal degradation over extended periods. The ester functionality remains largely intact in acidic media, as acid-catalyzed ester hydrolysis is generally slow for aromatic esters due to the electron-withdrawing nature of the aromatic ring [26] [19]. The benzyl ether linkage also shows good stability under acidic conditions, as protonation of the ether oxygen does not lead to significant cleavage in the absence of additional nucleophiles.
However, under extreme acidic conditions (pH <1) and elevated temperatures, gradual hydrolysis may occur through protonation of the ester carbonyl followed by nucleophilic attack by water molecules. This process is significantly slower than the corresponding reaction under basic conditions [24] [26].
At neutral pH, methyl 5-acetyl-2-(benzyloxy)benzoate shows moderate stability with slow hydrolytic degradation occurring over extended periods. The rate of degradation depends on temperature, ionic strength, and the presence of catalytic species. Under ambient conditions, the compound can be expected to maintain stability for several months, though gradual ester hydrolysis will occur at measurable rates [27].
The neutral hydrolysis follows established kinetic patterns for benzoate esters, where water acts as a nucleophile attacking the ester carbonyl. The presence of the benzyloxy substituent may slightly accelerate hydrolysis through electronic effects, though steric hindrance from the ortho-substitution may partially offset this acceleration [26].
Under basic conditions, methyl 5-acetyl-2-(benzyloxy)benzoate undergoes rapid hydrolytic degradation following typical saponification kinetics. The hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate that rapidly eliminates methanol, yielding the corresponding carboxylate salt [26] [28].
The hydrolysis rate increases dramatically with increasing pH, following established patterns for benzoate ester saponification. At pH 9, the half-life is estimated at 4-12 hours, while at pH 12-14, complete hydrolysis occurs within hours [26] [27]. The reaction rate also increases with temperature, following Arrhenius kinetics.
The basic hydrolysis products include the corresponding carboxylic acid (as the carboxylate salt), methanol, and potentially benzyl alcohol if the benzyl ether linkage also undergoes cleavage under strongly basic conditions [24] [28].
pH Range | Stability | Half-Life | Primary Degradation |
---|---|---|---|
1-3 | High | >24 hours | Minimal hydrolysis |
4-6 | Good | 12-24 hours | Slow hydrolysis |
7-8 | Moderate | 6-12 hours | Neutral hydrolysis |
9-11 | Poor | 2-6 hours | Basic hydrolysis |
12-14 | Very Poor | <2 hours | Rapid saponification |
In organic matrices containing water or protic solvents, pH-dependent stability follows similar patterns but with modified kinetics due to altered solvation effects and reduced water activity. Aqueous organic mixtures show intermediate stability characteristics, with hydrolysis rates generally reduced compared to purely aqueous systems due to lower water activity [29].
Protic organic solvents such as alcohols may participate in transesterification reactions under basic conditions, potentially forming different ester products rather than complete hydrolysis. The rate of these reactions depends on the alcohol concentration, basicity, and temperature [29].
Aprotic organic solvents generally provide enhanced stability across all pH ranges due to the absence of protic species capable of participating in hydrolysis reactions. However, trace water contamination can still lead to pH-dependent degradation, particularly under basic conditions [29].